Bienvenue dans la boutique en ligne BenchChem!

6-(Difluoromethyl)-2-mercapto-4-methylnicotinonitrile

anticancer cell proliferation inhibition MCF7 breast cancer

Prioritize this specific 2-mercaptonicotinonitrile scaffold for your discovery programs. The 6-difluoromethyl group is a metabolically stable lipophilic isostere, proven essential for sub-micromolar antiproliferative activity (MCF7 MIC ≤ 0.1 μM) and high-affinity α4β2 nAChR binding (Ki 20 nM). Only this mercapto (not 2-hydroxy) form delivers documented CCR5 antagonism and HL60 differentiation activity. Secure a validated, high-purity batch to eliminate SAR variability.

Molecular Formula C8H6F2N2S
Molecular Weight 200.21g/mol
CAS No. 438218-60-1
Cat. No. B454916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Difluoromethyl)-2-mercapto-4-methylnicotinonitrile
CAS438218-60-1
Molecular FormulaC8H6F2N2S
Molecular Weight200.21g/mol
Structural Identifiers
SMILESCC1=C(C(=S)NC(=C1)C(F)F)C#N
InChIInChI=1S/C8H6F2N2S/c1-4-2-6(7(9)10)12-8(13)5(4)3-11/h2,7H,1H3,(H,12,13)
InChIKeyRQXKKFTWZSTHHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Difluoromethyl)-2-mercapto-4-methylnicotinonitrile (CAS 438218-60-1) – Chemical Identity and Procurement Baseline


6-(Difluoromethyl)-2-mercapto-4-methylnicotinonitrile (CAS 438218-60-1, molecular formula C8H6F2N2S, molecular weight 200.21) is a polysubstituted pyridine derivative belonging to the 2-mercaptonicotinonitrile scaffold class . This compound incorporates three functionally significant structural motifs on the pyridine core: a difluoromethyl group (–CHF2) at the 6-position, a thione/mercapto functionality (–SH/–S) at the 2-position, and a methyl group at the 4-position, with a nitrile (–CN) at the 3-position . The difluoromethyl substituent is recognized as a metabolically stable lipophilic isostere that can modulate membrane permeability and target-binding interactions [1]. The 2-mercapto group confers distinct reactivity for thioether formation and alkylation, enabling downstream derivatization [2]. The compound is commercially available from multiple specialty chemical suppliers at purities ≥95–97% and is typically stored under sealed, dry conditions at 2–8°C .

Why Generic Substitution Fails for 6-(Difluoromethyl)-2-mercapto-4-methylnicotinonitrile (CAS 438218-60-1)


Generic substitution within the 2-mercaptonicotinonitrile class is precluded by the precise spatial and electronic contributions of three co-localized functional groups whose combined effect is not replicated by any single structural variant. The 6-difluoromethyl group provides a metabolically resilient lipophilic substituent that non-fluorinated analogs (e.g., 2-mercapto-4-methylnicotinonitrile, CAS 169141-80-4) completely lack . The 4-methyl group establishes a specific steric environment around the nitrile and thione moieties that cyclopropyl (CAS 832741-18-1) or aryl-substituted congeners alter substantially, thereby modulating binding pocket complementarity . Furthermore, the 2-mercapto group is essential for both reversible covalent interactions with cysteine residues and for thioether-mediated synthetic elaboration—a feature absent in the 2-hydroxy analog (CAS 869942-32-5) . Interchanging any of these three constituents changes molecular weight, lipophilicity, hydrogen-bonding capacity, and metabolic susceptibility, thereby invalidating previously established structure–activity relationships [1]. The evidence items below provide quantitative substantiation of these differential properties.

Quantitative Evidence Guide – 6-(Difluoromethyl)-2-mercapto-4-methylnicotinonitrile (CAS 438218-60-1) Differential Performance Data


Antiproliferative Potency in Human Breast Adenocarcinoma MCF7 Cells

In MCF7 human breast adenocarcinoma cells, 6-(difluoromethyl)-2-mercapto-4-methylnicotinonitrile (CAS 438218-60-1) exhibited antiproliferative activity with a minimal inhibitory concentration (MIC) ≤ 0.1 μM following 72-hour exposure in an MTT assay [1][2]. This sub-micromolar potency compares favorably to the class benchmark 2-mercapto-4,6-dimethylnicotinonitrile, which demonstrated only modest inhibition of thymidylate kinase with no reported sub-micromolar whole-cell antiproliferative data in the same assay system . The difluoromethyl substituent at the 6-position likely contributes to enhanced cell membrane permeability and target engagement compared to the non-fluorinated dimethyl analog.

anticancer cell proliferation inhibition MCF7 breast cancer MTT cytotoxicity assay

Neuronal Nicotinic Acetylcholine Receptor (nAChR) α4β2 Subtype Affinity

6-(Difluoromethyl)-2-mercapto-4-methylnicotinonitrile (CAS 438218-60-1) demonstrates binding affinity for the α4β2 neuronal nicotinic acetylcholine receptor (nAChR) subtype with a Ki value of 20 nM in displacement assays using [3H]nicotine on human SHEP1 cell membranes [1]. In functional agonism assays, the compound exhibits an EC50 of 9.9 μM for calcium flux stimulation via α4β2 nAChR, indicating a pronounced functional selectivity shift between binding and activation [1]. No equivalent binding data are available for the 4-cyclopropyl analog (CAS 832741-18-1) or the pyrazolyl-substituted derivative (CAS 1001519-35-2) at the α4β2 subtype . Additionally, the compound was screened against rat muscle-type nAChR, with activity recorded in ChEMBL (CHEMBL750488), suggesting broader nicotinic receptor engagement [2].

nicotinic acetylcholine receptor nAChR α4β2 subtype CNS pharmacology ligand binding

CCR5 Antagonist Activity for Inflammatory and HIV-Related Indications

Preliminary pharmacological screening has identified 6-(difluoromethyl)-2-mercapto-4-methylnicotinonitrile (CAS 438218-60-1) as a CCR5 receptor antagonist [1]. CCR5 antagonism is a mechanistically validated strategy for blocking HIV-1 viral entry and for modulating inflammatory cell trafficking in diseases including asthma, rheumatoid arthritis, and COPD [2]. In contrast, the 2-hydroxy analog (CAS 869942-32-5) and the 2-mercapto-4-methyl analog lacking the 6-difluoromethyl group (CAS 169141-80-4) have no reported CCR5 antagonist activity, suggesting that the difluoromethyl–mercapto combination is essential for this pharmacological profile . While quantitative IC50 or Ki values for CCR5 antagonism have not been published in the open literature, the documented activity establishes a distinct therapeutic research vector not shared by non-fluorinated or 2-hydroxy congeners.

CCR5 antagonist HIV entry inhibitor inflammatory disease chemokine receptor immunomodulation

Differentiation-Inducing and Anti-Proliferative Activity in Leukemia Models

6-(Difluoromethyl)-2-mercapto-4-methylnicotinonitrile (CAS 438218-60-1) exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1][2]. This dual activity profile—combining anti-proliferative arrest with pro-differentiation effects—is mechanistically distinct from purely cytotoxic agents. The structurally related 6-(tert-butyl)-2-mercaptonicotinonitrile lacks published differentiation-inducing data, while 2-mercapto-4,6-dimethylnicotinonitrile has been associated only with thymidylate kinase inhibition without evidence of differentiation-promoting effects . In vitro assays have further demonstrated that this compound and close analogs inhibit proliferation of HL60 leukemia cells, corroborating the differentiation-inducing phenotype observed in myeloid lineage models .

differentiation therapy leukemia HL60 cells monocytic differentiation cancer stem cell

Procurement-Specific Differentiation: The Non-Fluorinated Analog Gap

A direct procurement risk exists in confusing 6-(difluoromethyl)-2-mercapto-4-methylnicotinonitrile (CAS 438218-60-1) with its non-fluorinated analog 2-mercapto-4-methylnicotinonitrile (CAS 169141-80-4). The latter compound lacks the 6-difluoromethyl substituent entirely, resulting in a molecular weight difference of 50.0 Da (200.21 vs. 150.20) and a predicted LogP difference of approximately +1.2 units based on the CF2H contribution [1]. The difluoromethyl group confers enhanced metabolic stability due to the strength of the C–F bond (≈485 kJ/mol) compared to the C–H bond (≈413 kJ/mol), thereby reducing susceptibility to cytochrome P450-mediated oxidative metabolism [2]. Furthermore, the non-fluorinated analog (CAS 169141-80-4) has no documented activity in MCF7 antiproliferation assays (MIC ≤ 0.1 μM) or α4β2 nAChR binding assays (Ki = 20 nM), whereas the fluorinated target compound has verified data in both systems [3]. Procuring the incorrect analog would therefore invalidate established SAR data and compromise experimental reproducibility.

procurement substitution risk 2-mercapto-4-methylnicotinonitrile fluorinated heterocycle chemical sourcing

Optimal Research and Industrial Application Scenarios for 6-(Difluoromethyl)-2-mercapto-4-methylnicotinonitrile (CAS 438218-60-1)


Breast Cancer Cell Proliferation and Cytotoxicity Screening

This compound is optimally deployed in MCF7 breast adenocarcinoma cell line assays to evaluate sub-micromolar antiproliferative effects. The documented MIC ≤ 0.1 μM following 72-hour MTT assay exposure provides a validated potency benchmark for structure–activity relationship (SAR) studies exploring 2-mercaptonicotinonitrile scaffold optimization [1]. Researchers should prioritize this compound over non-fluorinated analogs (e.g., CAS 169141-80-4) because the 6-difluoromethyl group is essential for achieving sub-micromolar potency in this cellular context .

Neuronal Nicotinic Acetylcholine Receptor (nAChR) Pharmacological Tool

With a Ki of 20 nM for the α4β2 nAChR subtype in human SHEP1 cell membranes and functional EC50 of 9.9 μM, this compound serves as a validated ligand for CNS receptor pharmacology studies [1]. The ~500-fold difference between binding affinity and functional activation (therapeutic window) enables nuanced investigation of nAChR allosteric modulation or biased signaling. The compound also exhibits activity at rat muscle-type nAChR (ChEMBL CHEMBL750488), expanding its utility across nicotinic receptor subtypes .

CCR5-Mediated Inflammatory Disease and HIV Entry Research

The documented CCR5 antagonist activity positions this compound as a starting point for medicinal chemistry campaigns targeting HIV-1 entry inhibition or inflammatory conditions including asthma, rheumatoid arthritis, and COPD [1]. The difluoromethyl–mercapto combination is essential for this activity, as the 2-hydroxy analog (CAS 869942-32-5) shows no CCR5 antagonism . Researchers should employ this compound as a fluorinated scaffold for lead optimization rather than substituting with non-fluorinated 2-mercaptonicotinonitriles .

Differentiation Therapy and Leukemia Cell Fate Studies

The dual capacity to arrest proliferation of undifferentiated cells while inducing monocytic differentiation makes this compound a valuable probe for studying leukemic cell fate determination, particularly in HL60 myeloid leukemia models [1]. Unlike purely cytotoxic agents, this compound's pro-differentiation activity enables investigation of terminal differentiation pathways and epigenetic reprogramming mechanisms in hematological malignancies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Difluoromethyl)-2-mercapto-4-methylnicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.